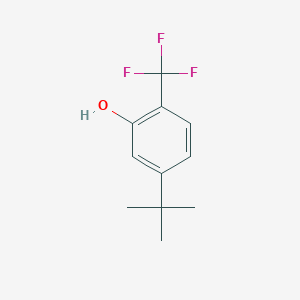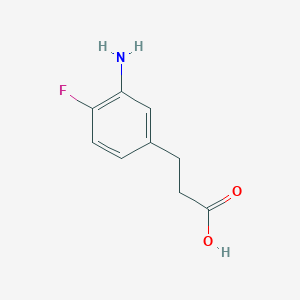![molecular formula C8H9FN2O3S B14852572 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a nucleoside analogue used in combination therapy for the treatment of HIV-1 infection . The compound is characterized by its unique structure, which includes a fluorine atom and a 1,3-oxathiolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one involves several steps. One common method involves the reaction of 5-fluorocytosine with a protected form of 1,3-oxathiolane . The reaction typically requires the use of hexamethyldisilazane and ammonium sulfate as reagents . The reaction is carried out under a nitrogen atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is often purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of fluorine-free derivatives .
Aplicaciones Científicas De Investigación
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various enzymes and biological pathways.
Medicine: Primarily used as an antiviral drug for the treatment of HIV-1 and hepatitis B.
Industry: Employed in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The compound exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase . It is phosphorylated by cellular enzymes to form the active triphosphate, which competes with natural nucleotides for incorporation into viral DNA . This results in chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: Another nucleoside analogue used for HIV treatment.
Zidovudine: An older antiviral drug with a similar mechanism of action.
Tenofovir: A nucleotide analogue with broader antiviral activity.
Uniqueness
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one is unique due to its fluorine atom and 1,3-oxathiolane ring, which contribute to its high potency and low toxicity . Its ability to inhibit both HIV-1 and hepatitis B viruses makes it a valuable drug in antiviral therapy .
Propiedades
Fórmula molecular |
C8H9FN2O3S |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H9FN2O3S/c9-5-1-10-8(13)11(2-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2/t6-,7+/m0/s1 |
Clave InChI |
AFHHNWXBLARSIO-NKWVEPMBSA-N |
SMILES isomérico |
C1[C@H](O[C@H](S1)CO)N2C=C(C=NC2=O)F |
SMILES canónico |
C1C(OC(S1)CO)N2C=C(C=NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)




![1-[2-(Aminomethyl)-1H-imidazol-5-YL]ethanone](/img/structure/B14852538.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)


![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)



